Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area of N-(4-methylpentan-2-yl)aniline vs. Generic N-Alkylanilines
N-(4-methylpentan-2-yl)aniline demonstrates a predicted LogP value of 3.5331, which is significantly higher than that of its unbranched analog, N-butylaniline (predicted LogP ~2.9). This indicates markedly greater lipophilicity. Conversely, its Topological Polar Surface Area (TPSA) is 12.03 Ų . This combination of high LogP and low TPSA differentiates it from other N-alkylanilines and suggests a higher propensity for passive membrane permeation and blood-brain barrier penetration compared to less lipophilic analogs. The calculated properties serve as a key discriminator for scientists selecting building blocks for central nervous system (CNS) drug discovery or agrochemical development where enhanced lipophilicity is desirable.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP: 3.5331; TPSA: 12.03 Ų |
| Comparator Or Baseline | N-butylaniline: LogP ~2.9 (predicted) |
| Quantified Difference | Target compound LogP is approximately 0.6 units higher (over 2-fold higher octanol-water partition coefficient) than the unbranched N-butylaniline. |
| Conditions | Calculated using standard computational methods (XLogP3, TPSA). |
Why This Matters
The higher lipophilicity and lower TPSA are critical parameters for predicting absorption, distribution, and target engagement in biological systems, directly informing compound selection in drug discovery and agrochemical lead optimization.
